![molecular formula C24H26O2S B14588511 1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene CAS No. 61434-99-9](/img/structure/B14588511.png)
1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a tert-butyl group and a sulfanyl group linked to a phenoxyphenoxyethyl chain
Méthodes De Préparation
The synthesis of 1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride to form tert-butylbenzene . This is followed by the introduction of the sulfanyl group and the phenoxyphenoxyethyl chain through a series of nucleophilic substitution reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a sulfide.
Major Products: The major products formed depend on the specific reagents and conditions used, but can include halogenated derivatives, nitro compounds, and sulfonated products.
Applications De Recherche Scientifique
1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene exerts its effects depends on its specific application. In chemical reactions, the tert-butyl group and the sulfanyl group can influence the reactivity and selectivity of the benzene ring. The phenoxyphenoxyethyl chain may also play a role in the compound’s interactions with molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
1-tert-Butyl-4-{[2-(4-phenoxyphenoxy)ethyl]sulfanyl}benzene can be compared with other similar compounds, such as:
tert-Butylbenzene: A simpler compound with only a tert-butyl group attached to the benzene ring.
1-Bromo-4-tert-butylbenzene: A halogenated derivative that undergoes different substitution reactions.
4-tert-Butylphenylacetylene: A compound with an acetylene group, used in different synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
61434-99-9 |
|---|---|
Formule moléculaire |
C24H26O2S |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
1-tert-butyl-4-[2-(4-phenoxyphenoxy)ethylsulfanyl]benzene |
InChI |
InChI=1S/C24H26O2S/c1-24(2,3)19-9-15-23(16-10-19)27-18-17-25-20-11-13-22(14-12-20)26-21-7-5-4-6-8-21/h4-16H,17-18H2,1-3H3 |
Clé InChI |
ZUTFQEVZULQMKT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)SCCOC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


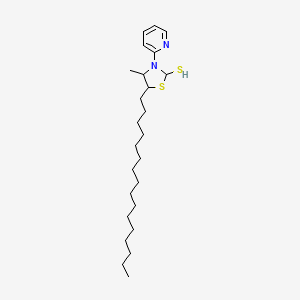
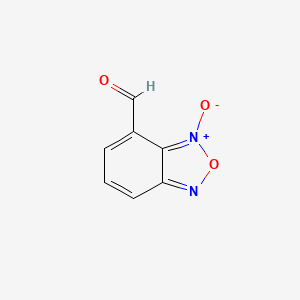

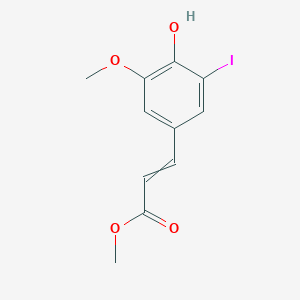

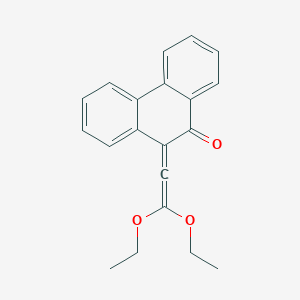
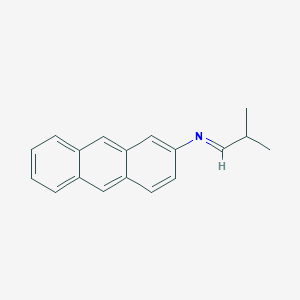

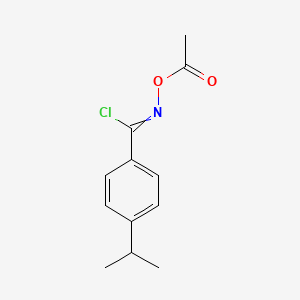

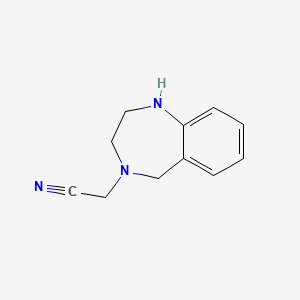
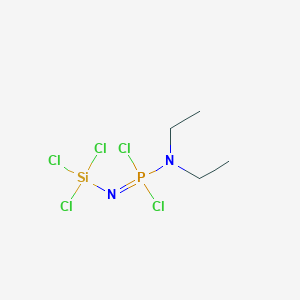
![3-Chloro-4-[2-(dimethylamino)phenyl]-1,3-diphenylazetidin-2-one](/img/structure/B14588477.png)
![9-Chloro-2-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14588480.png)
